Ro 32-0432 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

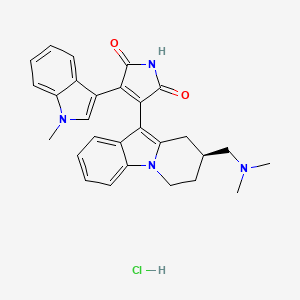

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPRASOZRZDELU-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Initial Characterization As a Protein Kinase Inhibitor

The emergence of Ro 32-0432 hydrochloride is rooted in the broader effort to develop specific inhibitors for protein kinases, a large family of enzymes that play a central role in regulating a vast array of cellular functions. As a member of the bisindolylmaleimide class of compounds, Ro 32-0432 was identified and characterized for its ability to selectively target Protein Kinase C (PKC). medchemexpress.comcaymanchem.com Early research in the 1990s established it as a cell-permeable and orally active inhibitor, demonstrating its potential for in-depth investigation of PKC-dependent signaling events both in vitro and in vivo. medchemexpress.comrndsystems.commedchemexpress.com The initial characterization focused on its inhibitory potency and its selectivity for certain PKC isozymes, laying the groundwork for its widespread use as a chemical probe. caymanchem.comnih.gov

Overview of Primary Kinase Inhibitory Activities and Research Significance

Ro 32-0432 hydrochloride is primarily recognized for its potent inhibition of the Protein Kinase C (PKC) family. hellobio.comhellobio.com It exhibits a degree of selectivity for the conventional PKC isoforms (α, βI, βII, γ) over the novel and atypical isoforms. rndsystems.comtocris.com Specifically, it displays higher affinity for PKCα, followed by PKCβI, PKCβII, and PKCγ, with a notably lower affinity for the novel PKCε isoform. medchemexpress.comrndsystems.comtocris.com This differential inhibition has been a key feature leveraged by researchers to dissect the specific roles of conventional PKC isozymes in various cellular processes. nih.gov

The compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate (B84403) group to its substrate. nih.gov This mechanism of action is fundamental to its function as a research tool, allowing for the direct and reversible inhibition of PKC activity.

The significance of Ro 32-0432 in research stems from its ability to selectively modulate PKC signaling pathways. This has enabled investigators to explore the downstream consequences of PKC inhibition in a variety of biological contexts, including T-cell activation, cellular proliferation, and apoptosis. medchemexpress.comcaymanchem.com For instance, studies have shown that Ro 32-0432 can prevent T-cell activation and the secretion of interleukin-2 (B1167480) (IL-2), highlighting the critical role of PKC in immune responses. medchemexpress.comcaymanchem.comhellobio.com

Interactive Data Table: Inhibitory Concentration (IC50) of this compound against PKC Isoforms

| PKC Isoform | IC50 (nM) |

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| PKCε | 108 |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from multiple studies. medchemexpress.comrndsystems.comtocris.com

Role As a Foundational Tool in Kinase Pathway Investigations

Protein Kinase C (PKC) Isoform Selectivity and Potency

Ro 32-0432 demonstrates notable selectivity in its inhibition of various PKC isoforms, which are broadly categorized into conventional (cPKC), novel (nPKC), and atypical (aPKC) subfamilies based on their activation requirements. mdpi.com The compound generally displays a preference for conventional PKC isoforms. rndsystems.comtocris.com

Inhibition Profile of Conventional PKC Isoforms (α, βI, βII, γ)

Ro 32-0432 potently inhibits conventional PKC isoforms, which include PKCα, PKCβI, PKCβII, and PKCγ. medchemexpress.com It exhibits the highest preference for PKCα, with a reported IC50 value of 9 nM. rndsystems.comsigmaaldrich.commedchemexpress.com The inhibitory potency against other conventional isoforms is also in the low nanomolar range, with IC50 values of 28 nM for PKCβI, 31 nM for PKCβII, and 37 nM for PKCγ. rndsystems.comtocris.commedchemexpress.com This profile indicates a strong, albeit slightly varied, inhibition across the conventional PKC subfamily. In one screening, at a concentration of 500 nM, Ro 32-0432 inhibited all conventional PKC isozymes by over 87%. nih.gov

Inhibition Profile of Novel and Atypical PKC Isoforms (ε, ζ)

The inhibitory activity of Ro 32-0432 extends to novel and atypical PKC isoforms, though with generally reduced potency compared to conventional isoforms. nih.gov For the novel PKCε, the reported IC50 value is 108 nM, which is significantly higher than for the conventional isoforms. nih.govportlandpress.commedchemexpress.com This reduced affinity for PKCε is a key distinguishing feature when compared to other bisindolylmaleimide inhibitors like Ro-31-8220. nih.govportlandpress.com

Despite a general decrease in potency against non-conventional isoforms, Ro 32-0432 is noteworthy for its ability to substantially inhibit the atypical PKCζ. nih.govportlandpress.com In a broad kinase inhibitor screen, it was one of only two inhibitors out of 178 that demonstrated significant inhibition of PKCζ. nih.govportlandpress.com A screen using a 500 nM concentration of the inhibitor showed that it inhibited atypical PKC isozymes by 64–69%. nih.gov

| PKC Isoform | Family | IC50 (nM) |

|---|---|---|

| PKCα | Conventional | 9 |

| PKCβI | Conventional | 28 |

| PKCβII | Conventional | 31 |

| PKCγ | Conventional | 37 |

| PKCε | Novel | 108 |

Elucidation of ATP-Competitive Inhibition Mechanism

Ro 32-0432 functions as an ATP-competitive inhibitor of Protein Kinase C. portlandpress.commedchemexpress.com This mechanism involves the compound binding to the ATP-binding pocket within the catalytic domain of the kinase. nih.gov By occupying this site, it prevents the binding of the natural substrate, ATP, thereby blocking the phosphorylation of target proteins. The indolylmaleimide class of compounds, to which Ro 32-0432 belongs, is known to operate via this mechanism. nih.gov While the ATP-binding sites of many kinases share homologous features, numerous inhibitors, including Ro 32-0432, have been developed to achieve a high degree of selectivity for specific kinases or kinase families. nih.govbibliotekanauki.pl

G Protein-Coupled Receptor Kinase (GRK) Specificity

In addition to its well-documented effects on the PKC family, Ro 32-0432 has been identified as an inhibitor of certain G protein-coupled receptor kinases (GRKs). caltagmedsystems.co.ukhellobio.com Its inhibitory profile is not uniform across the GRK family, showing marked selectivity for specific members. nih.govnih.gov

GRK5 Inhibition Profile and Potency

Ro 32-0432 is a selective inhibitor of G protein-coupled receptor kinase 5 (GRK5). medchemexpress.comcaltagmedsystems.co.uk Studies have determined its IC50 value for GRK5 to be in the low micromolar range, reported as 3.6 µM or between 3-4 µM. nih.govresearchgate.net Interestingly, one study suggested that its inhibition of GRK5 is not competitive with respect to ATP, as altering ATP concentrations did not affect the level of inhibition. researchgate.net This finding contrasts with its established mechanism against PKC and suggests a different mode of interaction with GRK5.

Comparative Analysis of Inhibition Against Other GRK Family Members (e.g., GRK2, GRK3)

Compared to its activity against GRK5, Ro 32-0432 is a significantly less potent inhibitor of other GRK family members such as GRK2 and GRK3. caltagmedsystems.co.uknordicbiosite.comas-1.co.jp The reported IC50 value for GRK2 is 29 µM, and for GRK-2 and GRK-3, it is greater than 20 µM, indicating a nearly tenfold lower potency compared to GRK5. nih.govresearchgate.net It has also been shown to inhibit GRK6 with an IC50 of 16 µM. nih.gov This demonstrates a clear selectivity profile within the GRK family, with a distinct preference for GRK5. nih.gov

| GRK Isoform | IC50 (µM) |

|---|---|

| GRK2 | 29 |

| GRK3 | >20 |

| GRK5 | 3.6 |

| GRK6 | 16 |

Comprehensive Kinome Selectivity Profiling and Off-Target Analysis

This compound is a selective inhibitor of protein kinase C (PKC), demonstrating distinct selectivity for specific PKC isoforms over others and a wider panel of protein kinases. rndsystems.com Originally developed by Roche, it belongs to the bisindolylmaleimide class of compounds. nih.gov Its selectivity profile has been characterized in various studies, revealing a preference for conventional PKC (cPKC) isoforms.

The compound displays binding affinities for rat PKC isoforms α, βΙ, βΙΙ, and γ in the nanomolar range, with a significantly higher concentration required for the novel PKCε isoform. rndsystems.comtocris.commedchemexpress.com Specifically, it shows approximately a 10-fold greater selectivity for PKCα and a 4-fold greater selectivity for PKCβI over PKCε. sigmaaldrich.comsigmaaldrich.com

| PKC Isoform | IC50 (nM) |

|---|---|

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| PKCε | 108 |

Data sourced from multiple studies presenting IC50 values for rat PKC isoforms. rndsystems.comtocris.commedchemexpress.com

A broader kinase inhibitor selectivity screen provided a more comprehensive view of Ro 32-0432's specificity. nih.gov When screened at a concentration of 500 nM against a panel of 300 kinases, Ro 32-0432 was identified as the 14th most selective inhibitor out of 178 compounds tested and the most selective PKC inhibitor among the seven included in that particular screen. nih.gov The results showed that at this concentration, Ro 32-0432:

Inhibited all conventional and novel PKC isozymes by over 87%. nih.gov

Inhibited atypical PKC isozymes by 64–69%. nih.gov

Substantially inhibited (by >50%) only 13 other kinases. nih.gov

Dramatically inhibited (by >80%) just 7 of those non-PKC kinases. nih.gov

Notably, Ro 32-0432 is one of only two inhibitors out of the 178 screened that could substantially inhibit PKCζ. nih.gov Further studies have confirmed its weak inhibition of other kinases such as myosin light chain kinase (MLCK), protein kinase A (PKA), and various tyrosine kinases, for which IC₅₀ values are in the micromolar range (>10 µM). oncotarget.comnih.gov

Modulation of Downstream Signaling Molecules and Cellular Pathways

As a potent PKC inhibitor, Ro 32-0432 affects various downstream signaling events and cellular processes that are regulated by PKC activity.

The phosphorylation of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a well-established indicator of PKC activation. nih.govoncotarget.comnih.gov Research has consistently shown that Ro 32-0432 effectively suppresses the phosphorylation of MARCKS. In a rat model of experimental autoimmune myocarditis (EAM), treatment with Ro 32-0432 significantly inhibited the EAM-induced increase in MARCKS phosphorylation at Ser158. oncotarget.comresearchgate.net This demonstrates that Ro 32-0432 can effectively block PKC activity in a disease context. oncotarget.com The release of the MARCKS effector domain from the plasma membrane upon phosphorylation by PKC is a key cellular readout of PKC activity. nih.gov

Beyond MARCKS, Ro 32-0432 has been shown to modulate the phosphorylation state and function of other cellular proteins:

Synapsin I: In cerebrocortical nerve terminals, PKC activation leads to the stimulation of Extracellular signal-Regulated Kinase (ERK) phosphorylation and subsequent phosphorylation of the synaptic vesicle protein synapsin I, which is involved in neurotransmitter release. ucl.ac.uk

Dopamine (B1211576) Transporter (DAT): In HEK293 cells expressing human DAT, the PKC activator PMA induces robust phosphorylation of the transporter at serines 7 and 12. nih.gov Treatment with Ro 32-0432 significantly inhibited this PMA-induced phosphorylation, reducing it by 84% at Ser7 and 88% at Ser12. nih.gov

CPI-17: Activated PKC can phosphorylate CPI-17, an inhibitor of myosin phosphatase, leading to smooth muscle contraction. nih.gov Ro 32-0432 is used experimentally to probe the involvement of this pathway in contractile processes. nih.gov

Interaction with ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2)

Studies investigating interactions between kinase inhibitors and ATP-binding cassette (ABC) transporters have identified Ro 32-0432 as an inhibitor of ABCG2 (also known as Breast Cancer Resistance Protein, BCRP). unam.mx ABCG2 is an efflux transporter that can contribute to multidrug resistance in cancer by pumping substrates out of cells. unam.mxnih.gov

In a study examining a panel of protein kinase inhibitors with a bisindolylmaleimide (BIM) or indolocarbazole structure, all tested compounds, including Ro 32-0432, were found to inhibit ABCG2-mediated transport. unam.mx Further experiments using [¹²⁵I]IAAP, a photoaffinity label for the ABCG2 drug-binding site, showed that Ro 32-0432 reduced labeling of the transporter, confirming a direct interaction. unam.mx These findings suggest that BIMs like Ro 32-0432 act at the drug-binding site of ABCG2. unam.mx

Investigations into Other Putative Molecular Targets and Signaling Crosstalk (e.g., β-catenin pathway)

Ro 32-0432 has also been investigated for its effects on other signaling pathways, including the Wnt/β-catenin pathway. Some studies suggest that Ro 32-0432 binds to and inactivates β-catenin, a key transcriptional co-activator in the Wnt pathway, thereby blocking its signaling activity in breast and lung cancer cells. biosynth.com

In human colon cancer cells, the growth-inhibitory effects of a C1B domain peptide from PKCγ were reversed by treatment with Ro 32-0432, suggesting the involvement of a classical PKC isozyme (like PKCα or PKCβ) in this process. tandfonline.com This study also notes that PKCβII can induce colonic epithelial hyperproliferation through a mechanism involving increased β-catenin expression. tandfonline.com However, the role of Ro 32-0432 in modulating β-catenin is context-dependent. In a model of acute ethanol (B145695) neurodegeneration, where CaMKII was shown to repress transcriptionally-active β-catenin, inhibitors of PKC, including Ro 32-0432, failed to prevent the pro-apoptotic effects of ethanol, indicating it did not interfere with this specific β-catenin-related cell death pathway. nih.gov

Immunological Cell Systems Research

This compound has been identified as a significant modulator of T-lymphocyte function. Its primary mechanism revolves around the inhibition of PKC, a critical enzyme in the signal transduction pathways that govern T-cell activation and proliferation.

Mechanisms of T-Cell Activation and Proliferation Inhibition

The activation of T-cells is a cornerstone of the adaptive immune response, and its dysregulation can lead to chronic inflammatory and autoimmune diseases. nih.gov Ro 32-0432 has been shown to effectively prevent T-cell activation, highlighting the crucial role of PKC in this process. nih.gov

A pivotal aspect of T-cell activation is the production of Interleukin-2 (B1167480) (IL-2) and the expression of its corresponding receptor (IL-2R). Ro 32-0432 has been demonstrated to inhibit both IL-2 secretion and IL-2 receptor expression in human peripheral T-cells. nih.govmedchemexpress.com This inhibitory action is observed when T-cells are stimulated with agents like phorbol (B1677699) ester in combination with phytohemagglutinin or anti-CD3 antibodies. nih.govmedchemexpress.com However, it is noteworthy that the compound does not affect the proliferation of T-cells that have already been stimulated to express IL-2 receptors, indicating its specific action on the initial stages of T-cell activation. nih.govmedchemexpress.com

The interaction between antigen-presenting cells (APCs) and T-cells is a fundamental step in initiating an antigen-specific immune response. Research has shown that Ro 32-0432 can inhibit the proliferation of T-cell clones in response to antigen-pulsed autologous presenting cells. nih.govmedchemexpress.com Specifically, the proliferation of the influenza peptide antigen HA 307-319-specific human T-cell clone (HA27) was inhibited by Ro 32-0432, with a reported IC50 of 0.15 μM. medchemexpress.com This demonstrates the compound's ability to interfere with a physiologically relevant T-cell activation pathway. nih.gov

| Cellular Response | Effect of this compound | Stimulating Agent(s) | Cell Type |

| IL-2 Secretion | Inhibition | Phorbol ester + Phytohemagglutinin/anti-CD3 | Human Peripheral T-cells |

| IL-2 Receptor Expression | Inhibition | Phorbol ester + Phytohemagglutinin/anti-CD3 | Human Peripheral T-cells |

| T-Cell Proliferation | Inhibition | Antigen-pulsed autologous presenting cells | Human T-cell clone (HA27) |

Monocyte-Mediated Oxidative Stress Modulation

Beyond its effects on T-cells, this compound also plays a significant role in modulating oxidative stress within monocytes. This is primarily achieved through its influence on the NADPH oxidase enzyme complex, a major source of reactive oxygen species (ROS) in these cells.

Impact on NADPH Oxidase Subunit Phosphorylation (p47phox, p67phox)

The activation of NADPH oxidase is a multi-step process that involves the phosphorylation and subsequent translocation of cytosolic subunits, including p47phox and p67phox, to the cell membrane. nih.govnih.gov Studies have shown that treatment of monocytes with agents like homocysteine can induce the phosphorylation of both p47phox and p67phox, leading to NADPH oxidase activation. nih.govnih.gov Pretreatment of these cells with this compound has been found to abolish this induced phosphorylation of both subunits. nih.govnih.gov This inhibitory effect highlights the PKC-dependent nature of this phosphorylation event. nih.gov

Attenuation of Superoxide (B77818) Anion Production

The assembly and activation of the NADPH oxidase complex result in the production of superoxide anions, a key component of oxidative stress. nih.gov Consistent with its ability to block the phosphorylation of essential NADPH oxidase subunits, this compound has been shown to abolish the production of superoxide anions in monocytes. nih.govnih.gov This attenuation of superoxide production directly links the inhibition of PKC by Ro 32-0432 to a reduction in monocyte-mediated oxidative stress. nih.gov

| Cellular Process | Effect of this compound | Inducing Agent | Cell Type |

| p47phox Phosphorylation | Abolished | Homocysteine | Monocytes (THP-1) |

| p67phox Phosphorylation | Abolished | Homocysteine | Monocytes (THP-1) |

| Superoxide Anion Production | Abolished | Homocysteine | Monocytes (THP-1) |

Macrophage Phenotype and Inflammatory Cytokine Production Studies

Research into the immunomodulatory effects of Ro 32-0432 has shown its ability to influence inflammatory cytokine production. In studies involving T-cells, Ro 32-0432 inhibits the secretion of interleukin-2 (IL-2) and the expression of IL-2 receptors. nih.govmedchemexpress.com

In the context of myocarditis, the compound has demonstrated specific effects on pro-inflammatory cytokines. In a rat model of experimental autoimmune myocarditis (EAM), treatment with Ro 32-0432 suppressed the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-17 (IL-17). nih.govresearchgate.netoncotarget.com Notably, the treatment did not have a significant impact on the expression of other cytokines such as IL-4, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α) in the same model. oncotarget.com

Conversely, in studies on alveolar macrophages, the PKCα inhibitor Ro 32-0432 did not significantly reduce the production of hydrogen peroxide (H₂O₂) stimulated by opsonized bacteria, suggesting that the PKCα isoform is not a primary mediator in this specific Fcγ receptor-triggered respiratory burst pathway. nih.govpsu.edu

| Cell/Model System | Cytokine/Molecule | Effect of Ro 32-0432 | Reference |

| Experimental Autoimmune Myocarditis (Rat) | IL-1β | Suppressed release | researchgate.netoncotarget.com |

| Experimental Autoimmune Myocarditis (Rat) | IL-17 | Suppressed release | researchgate.netoncotarget.com |

| Experimental Autoimmune Myocarditis (Rat) | TNF-α | No significant effect | oncotarget.com |

| Experimental Autoimmune Myocarditis (Rat) | IFN-γ | No significant effect | oncotarget.com |

| Experimental Autoimmune Myocarditis (Rat) | IL-4 | No significant effect | oncotarget.com |

| Human T-cells | IL-2 | Inhibited secretion | nih.govmedchemexpress.com |

| Alveolar Macrophages (Rat) | H₂O₂ | No significant decrease | nih.gov |

Cardiovascular Cell Systems Research

This compound has been extensively studied in cardiovascular cell systems, where it modulates critical pathways involved in cell death and intercellular communication.

The compound has shown a distinct anti-apoptotic role in the context of myocardial inflammation. nih.gov

In rat models of experimental autoimmune myocarditis (EAM), which is characterized by increased myocardial cell apoptosis, Ro 32-0432 treatment has been shown to favorably modulate the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govresearchgate.net During EAM, the mRNA levels of Bcl-2 were downregulated while Bax levels were upregulated. nih.gov Treatment with Ro 32-0432 resulted in a less pronounced reduction of Bcl-2 and a slight downregulation of Bax, thereby reversing the pro-apoptotic Bax/Bcl-2 ratio. nih.gov

| Model System | Gene/Protein | Condition | Effect of Ro 32-0432 | Reference |

| EAM Rat Heart | Bcl-2 (mRNA) | EAM | Mitigated the decrease | nih.gov |

| EAM Rat Heart | Bax (mRNA) | EAM | Slightly down-regulated | nih.gov |

| EAM Rat Heart | Bax/Bcl-2 Ratio | EAM | Reduced/Reversed | nih.govresearchgate.net |

Consistent with its anti-apoptotic effects, Ro 32-0432 suppresses the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov In the EAM model, the protein level of cleaved (activated) caspase-3 was significantly increased. oncotarget.com Treatment with Ro 32-0432 led to a significant decrease in the relative protein level of cleaved caspase-3, indicating an inhibition of the intrinsic apoptotic pathway. nih.govoncotarget.com This effect is also linked to the upstream regulation of mitochondrial pathways, as PKC inhibitors, including Ro 32-0432, can reverse the blockage of ischemia-induced mitochondrial cytochrome c release, a critical step leading to caspase activation. nih.govd-nb.info

Ro 32-0432 plays a crucial role in regulating the function and localization of Connexin 43 (Cx43), the primary protein component of ventricular gap junctions. nih.govfrontiersin.org In EAM, the hyperphosphorylation and subsequent lateralization (movement away from the intercalated discs) of Cx43 contribute to impaired cardiac conduction. nih.gov

Administration of Ro 32-0432 has been shown to reduce the phosphorylation of Cx43 at specific sites, including serine 368 and serine 262. nih.govfrontiersin.org PKC is known to directly phosphorylate Cx43 at serine 368, a modification that impacts gap junction trafficking and assembly. nih.govnih.gov By inhibiting PKC, Ro 32-0432 prevents this hyperphosphorylation, blocks the translocation of Cx43 from the gap junction plaques, and helps maintain the stability of the gap junction channels. nih.govfrontiersin.org This action suggests a potential mechanism for preserving normal electrical coupling between cardiomyocytes under pathological conditions. nih.gov

Myocardial Cell Apoptosis Regulation

Neurobiological Cell Systems Research

The effects of Ro 32-0432 have also been observed in neurobiological contexts. In one study, inhibition of PKC with Ro 32-0432 was found to decrease the proportion of apoptotic cells in retinal progenitor cells (RPCs), which are part of the central nervous system. medchemexpress.com Furthermore, research on acute cerebral ischemia-reperfusion injury highlights the role of PKC in modulating mitochondrial Cx43, suggesting that PKC antagonists can influence the protective pathways in the neurovascular unit. mdpi.com While the broader implications are still under investigation, these findings point to the compound's potential influence on cellular survival and communication within the nervous system.

Modulation of Synaptic Transmission and Neurotransmitter Release Mechanisms

This compound has been instrumental in demonstrating the role of PKC in modulating synaptic activity and neurotransmitter release. PKC is known to phosphorylate numerous proteins involved in the presynaptic release machinery and postsynaptic receptor function. By inhibiting PKC, Ro 32-0432 allows for the investigation of these processes.

Studies have shown that PKC activation is involved in the release of various neurotransmitters. For example, in retinal pigment epithelial (RPE) cells, thrombin-induced glutamate (B1630785) release, which is dependent on the activation of the PLC-β/DAG pathway, is significantly decreased by treatment with Ro 32-0432. semanticscholar.org This indicates that PKC activity is a crucial step in the signaling cascade leading to glutamate exocytosis in these cells. semanticscholar.org

Furthermore, Ro 32-0432 has been utilized in studies of synaptic plasticity. In the medial prefrontal cortex, the compound is used to probe the involvement of PKC in long-term depression (LTD) of synaptic transmission. nih.gov In the context of alcohol dependence, Ro 32-0432 was used to demonstrate that PKC activation is necessary for the substance P-induced increase in GABAergic transmission in the central nucleus of the amygdala (CeM). nih.gov

The compound also affects the release of other neurotransmitters. In the rat tail artery, the facilitation of noradrenaline release mediated by adenosine (B11128) A2A receptors was shown to be dependent on PKC activation, as the effect was inhibited by Ro 32-0432. nih.gov Similarly, the rewarding effects and dopamine release in the nucleus accumbens induced by orexins in the ventral tegmental area were suppressed by the administration of Ro 32-0432, highlighting PKC's role in these neuronal circuits.

Table 2: Effect of Ro 32-0432 on Neurotransmitter Release This table summarizes the observed effects of Ro 32-0432 on the release of various neurotransmitters in different experimental models.

| Neurotransmitter | Experimental System | Inducing Agent | Effect of Ro 32-0432 | Reference |

|---|---|---|---|---|

| Glutamate | Retinal Pigment Epithelial (RPE) Cells | Thrombin | Inhibition of release | semanticscholar.org |

| GABA | Central Nucleus of Amygdala (CeM) | Substance P | Inhibition of enhanced release | nih.gov |

| Noradrenaline | Rat Tail Artery | Adenosine A2A Receptor Agonist | Inhibition of facilitated release | nih.gov |

| Dopamine | Nucleus Accumbens (in vivo) | Orexin (in VTA) | Suppression of increased levels | nih.gov |

Investigation of Protein Kinase-Mediated Alcohol Effects in Neuronal Circuits

The role of PKC signaling in the neuroadaptations that occur during alcohol dependence has been a key area of research. Ro 32-0432 has been a critical tool in these investigations, particularly in the central nucleus of the amygdala (CeA), a brain region heavily implicated in the negative emotional states that drive alcohol consumption.

In studies using brain slices from alcohol-naive rats, acute application of alcohol enhances the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), reflecting an increase in GABA release. nih.gov In these naive animals, the application of the PKC inhibitor Ro 32-0432 (200 nM) did not prevent alcohol's effect on GABA release. nih.gov

However, a significant shift in signaling mechanisms occurs following chronic alcohol exposure. In rats made dependent on alcohol through chronic intermittent ethanol (CIE) vapor exposure, the neurocircuitry adapts. nih.gov In these dependent rats, the enhancement of GABA release by acute alcohol application becomes critically dependent on PKC activity. The application of Ro 32-0432 completely prevented the alcohol-induced increase in sIPSC frequency. nih.gov This finding suggests that chronic alcohol exposure recruits PKC-dependent mechanisms to mediate alcohol's effects on GABAergic transmission in the CeA, a change not observed in naive animals. nih.gov This neuroadaptation contributes to the understanding of how alcohol dependence alters brain function at the cellular level.

Table 3: PKC-Mediated Effects of Alcohol on GABA Release in the Central Nucleus of the Amygdala (CeA) This table illustrates the differential role of Protein Kinase C (PKC) in mediating the effects of acute alcohol on GABA release in naive versus alcohol-dependent rats, as determined by the use of the PKC inhibitor Ro 32-0432.

| Animal Model | Treatment | Effect on Alcohol-Enhanced GABA Release | Reference |

|---|---|---|---|

| Naive Rats | Ro 32-0432 | No prevention of effect | nih.gov |

| Alcohol-Dependent (CIE) Rats | Ro 32-0432 | Prevention of effect | nih.gov |

Retinal Progenitor Cell Survival and Apoptosis Studies

The balance between cell survival and apoptosis is critical during retinal development, a process influenced by various signaling pathways. Studies on mouse retinal progenitor cells (RPCs) have implicated both Protein Kinase A (PKA) and Protein Kinase C (PKC) as key regulators of cell fate.

Research has shown that retinoic acid enhances RPC survival by reducing the rate of spontaneous apoptosis. nih.gov This pro-survival effect is associated with an upregulation of PKA expression. Conversely, PKC activation appears to antagonize this effect and promote apoptosis. nih.gov Treatment of RPCs with a PKC activator, phorbol 12-myristate 13-acetate, resulted in an increase in apoptosis. nih.gov

In this context, Ro 32-0432 (also referred to in studies as bisindolylmaleimide XI) was used to confirm the pro-apoptotic role of PKC. medchemexpress.comnih.gov Inhibition of PKC with Ro 32-0432 (at a concentration of 1 μM) led to a significant decrease in the proportion of apoptotic RPCs, resulting in a 21% reduction in cell death. medchemexpress.com This demonstrates that basal PKC activity contributes to the spontaneous apoptosis observed in RPC cultures and that its inhibition promotes cell survival. medchemexpress.comnih.gov These findings highlight a new mechanism for regulating the survival of retinal progenitors, where PKA acts as a pro-survival signal that is counteracted by a pro-apoptotic PKC pathway.

Table 4: Modulation of Apoptosis in Retinal Progenitor Cells (RPCs) This table summarizes the effects of various kinase modulators, including the PKC inhibitor Ro 32-0432, on the apoptotic rate of retinal progenitor cells.

| Compound | Mechanism | Effect on Apoptosis | Reference |

|---|---|---|---|

| Ro 32-0432 (bisindolylmaleimide XI) | PKC Inhibitor | Decrease | medchemexpress.comnih.gov |

| Phorbol 12-myristate 13-acetate | PKC Activator | Increase | nih.gov |

| Retinoic Acid | Upregulates PKA | Decrease | nih.gov |

| 8-bromoadenosine 3',5'-cyclic monophosphate | PKA Activator | Decrease | nih.gov |

Comparative Studies in Yeast Phenotypic Assays for Kinase Isoform Selectivity

Determining the selectivity of kinase inhibitors is crucial for interpreting experimental results and for their potential development as specific molecular probes. The yeast phenotypic assay is a powerful tool for investigating the isoform-selectivity of inhibitors for mammalian proteins expressed in a simplified, heterologous system.

A comparative study utilized this assay to assess the potency and selectivity of several PKC inhibitors, including Ro 32-0432, which acts at the catalytic domain of the enzyme. tandfonline.comnih.gov The assay involves expressing individual mammalian PKC isoforms—classical (α, βI), novel (δ, η), and atypical (ζ)—in yeast. tandfonline.com The activation of these kinases by an appropriate activator (like a phorbol ester) inhibits yeast growth, and the ability of an inhibitor to reverse this growth inhibition is measured as an index of its inhibitory potency. tandfonline.comresearchgate.net

The results from this phenotypic assay indicated that Ro 32-0432 exhibited isoform-selectivity. tandfonline.comnih.gov The inhibitory effect was generally more pronounced on the novel PKC isoforms (nPKCs) compared to the classical and atypical isoforms tested. tandfonline.com Specifically, the most marked inhibition was observed on PKC-η. tandfonline.comnih.gov These findings demonstrate that the yeast phenotypic assay is a suitable method for dissecting the isoform-selectivity of putative PKC inhibitors and confirms that Ro 32-0432 possesses a distinct selectivity profile among the different PKC families. tandfonline.comnih.gov

Preclinical in Vivo Efficacy and Therapeutic Potential Research with Ro 32 0432 Hydrochloride

Anti-Inflammatory and Immunomodulatory Effects in Animal Models

Ro 32-0432 has demonstrated notable efficacy in animal models of inflammation and immune-mediated diseases, underscoring the crucial role of PKC in T-cell activation and chronic inflammatory responses. nih.gov

The systemic efficacy of Ro 32-0432 in inhibiting PKC-driven responses has been demonstrated in rat models. Oral administration of the compound was shown to inhibit subsequent phorbol (B1677699) ester-induced edema, a common model for acute inflammation. nih.govmedchemexpress.cominvivochem.cn This effect highlights the compound's bioavailability and its ability to exert anti-inflammatory effects in vivo. nih.gov

| Animal Model | Effect of Ro 32-0432 Hydrochloride | Reference |

|---|---|---|

| Phorbol Ester-Induced Edema in Rats | Inhibited edema development upon oral administration | nih.govmedchemexpress.commedchemexpress.com |

In models of chronic, T-cell-driven inflammation, Ro 32-0432 has shown significant promise. nih.gov Specifically, in the adjuvant-induced arthritis model in rats, the compound was effective in inhibiting the secondary paw swelling associated with the disease. medchemexpress.comnih.govmedchemexpress.com This finding suggests that selective PKC inhibition could be a viable therapeutic strategy for chronic inflammatory and autoimmune conditions like rheumatoid arthritis. nih.govncats.io

| Animal Model | Effect of this compound | Reference |

|---|---|---|

| Adjuvant-Induced Arthritis in Rats | Inhibited secondary paw swelling | medchemexpress.comnih.govmedchemexpress.com |

The immunomodulatory properties of Ro 32-0432 extend to the inhibition of T-cell-driven responses such as host versus graft reactions. medchemexpress.comnih.govmedchemexpress.com This indicates a potential utility for the compound in preventing rejection in the context of organ and tissue transplantation, a process heavily mediated by the recipient's T-cells attacking the foreign graft. nih.govfrontiersin.orgnih.gov

Research in models of experimental autoimmune myocarditis (EAM) has shed light on the mechanisms by which Ro 32-0432 exerts its immunomodulatory effects. In EAM rats, treatment with the compound suppressed the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-17 (IL-17). nih.govresearchgate.net However, in the same model, Ro 32-0432 did not have a significant effect on the expression of the Th1 cytokines Interferon-γ (IFN-γ) and Tumor Necrosis Factor-α (TNF-α). nih.gov The reduction in IL-1β and IL-17 suggests that Ro 32-0432 may suppress myocardial inflammatory response by inhibiting the differentiation of Th17 cells. nih.gov

| Cytokine | Effect in EAM Rat Model | Reference |

|---|---|---|

| IL-1β | Suppressed/Reduced | nih.govresearchgate.net |

| IL-17 | Suppressed/Reduced | nih.govresearchgate.net |

| IFN-γ | No significant effect | nih.gov |

| TNF-α | No significant effect | nih.gov |

Cardiovascular Disease Models

The therapeutic potential of Ro 32-0432 has also been investigated in the context of cardiovascular diseases, particularly those with an inflammatory or autoimmune component.

In Lewis rats with EAM, a model for human myocarditis, administration of Ro 32-0432 demonstrated significant cardioprotective effects. nih.gov Treatment with the compound suppressed EAM-induced cardiac fibrosis and reduced the expression of heart failure biomarkers. nih.govresearchgate.net Furthermore, Ro 32-0432 was found to inhibit the EAM-induced upregulation of PKC activity. researchgate.net These findings suggest that inhibiting PKC with Ro 32-0432 could be a potential therapeutic strategy for myocarditis, addressing both the inflammatory and cardiac remodeling aspects of the disease. nih.govresearchgate.net

Experimental Autoimmune Myocarditis (EAM)

Reduction of Cardiac Fibrosis

This compound, a selective inhibitor of protein kinase C (PKC), has demonstrated notable efficacy in reducing cardiac fibrosis in preclinical models. In a rat model of experimental autoimmune myocarditis (EAM), treatment with Ro 32-0432 significantly suppressed cardiac fibrosis. researchgate.netnih.gov Histological analysis revealed a marked increase in cardiac fibrosis in the EAM rats, which was substantially reduced following the administration of Ro 32-0432. nih.gov

The anti-fibrotic effect of Ro 32-0432 is associated with the downregulation of key fibrotic markers. Immunofluorescence staining showed that the expression of vimentin (B1176767) and collagen type I, which are indicative of increased fibroblast proliferation, were upregulated in the hearts of EAM rats. nih.gov Treatment with Ro 32-0432 effectively inhibited the expression of both vimentin and collagen type I in the cardiac tissue of these animals. nih.gov This suggests that the inhibition of PKC by Ro 32-0432 interferes with the pathological processes that lead to the excessive deposition of extracellular matrix proteins and subsequent cardiac fibrosis.

Furthermore, studies have highlighted the role of specific PKC isozymes, such as PKC-α, in the development of cardiac fibrosis. nih.gov The ability of Ro 32-0432 to inhibit these particular isozymes likely contributes to its therapeutic effect in mitigating cardiac fibrosis. nih.gov

Table 1: Effect of Ro 32-0432 on Cardiac Fibrosis Markers in EAM Rats

| Marker | EAM Control Group | EAM + Ro 32-0432 Group |

| Cardiac Fibrosis | Highly Increased | Reduced |

| Vimentin Expression | Upregulated | Inhibited |

| Collagen Type I Expression | Upregulated | Inhibited |

Amelioration of Ventricular Electrical Dysregulation (QRS Complex Prolongation)

Research has shown that Ro 32-0432 can effectively ameliorate ventricular electrical dysregulation, specifically the prolongation of the QRS complex, in animal models of myocarditis. nih.gov In a study involving rats with experimental autoimmune myocarditis (EAM), administration of Ro 32-0432 after the most severe period of inflammation significantly mitigated the prolongation of the QRS complex. nih.govresearchgate.net

The underlying mechanism for this therapeutic effect appears to be linked to the modulation of connexin 43 (Cx43), a critical protein for gap junction channels involved in cardiac electrical impulse propagation. nih.govresearchgate.net In EAM rats, hyperphosphorylation and lateralization of Cx43 by PKC lead to the depolymerization and internalization of Cx43 gap junction channels, resulting in a prolonged QRS duration. nih.govresearchgate.net Treatment with Ro 32-0432 was found to rescue the stability of the Cx43 gap junction, reduce its phosphorylation, and block its translocation. nih.gov This action of Ro 32-0432 helps to preserve the integrity and function of the gap junctions, thereby improving ventricular electrical conduction and normalizing the QRS complex duration. nih.gov

Interestingly, the study noted that while Ro 32-0432 had a protective effect on the gap junctions, it did not appear to regulate the mRNA expression levels of ventricular ion channels or other regulatory proteins. This suggests a specific action on the PKC-Cx43 pathway in ameliorating the electrical disturbances seen in myocarditis. nih.gov

Table 2: Impact of Ro 32-0432 on Ventricular Electrical Parameters in EAM Rats

| Parameter | EAM Control Group | EAM + Ro 32-0432 Group |

| QRS Complex Duration | Prolonged | Ameliorated |

| Connexin 43 (Cx43) Stability | Decreased | Rescued |

| Cx43 Phosphorylation | Increased | Reduced |

| Cx43 Translocation | Increased | Blocked |

Anti-Apoptotic Mechanisms in Myocardium

Ro 32-0432 has demonstrated significant anti-apoptotic effects in the myocardium of animal models with experimental autoimmune myocarditis (EAM). researchgate.netnih.gov In these studies, the administration of Ro 32-0432 led to a reduction in the apoptotic processes that contribute to myocardial damage.

The anti-apoptotic role of Ro 32-0432 is evidenced by its ability to modulate key proteins involved in the apoptotic cascade. Specifically, treatment with Ro 32-0432 was shown to reduce the ratio of Bax to Bcl-2. researchgate.netnih.gov Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein; a lower Bax/Bcl-2 ratio is indicative of a shift towards cell survival.

Furthermore, Ro 32-0432 suppressed the expression of cleaved caspase-3, an active form of a critical executioner caspase in the apoptotic pathway. researchgate.netnih.gov In the hearts of EAM rats, the levels of cleaved caspase-3 were significantly increased, and Ro 32-0432 treatment effectively reversed this increase. researchgate.net This inhibition of caspase-3 activation suggests that Ro 32-0432 interferes with the final steps of the apoptotic signaling cascade, thereby protecting myocardial cells from programmed cell death.

In the context of ischemia-induced apoptosis, research has also indicated that PKC inhibitors, including Ro 32-0432, can play a role in preventing mitochondrial damage and the release of cytochrome c, a key event in the intrinsic apoptotic pathway. nih.govresearchgate.net

Table 3: Ro 32-0432's Influence on Myocardial Apoptotic Markers in EAM Rats

| Apoptotic Marker | EAM Control Group | EAM + Ro 32-0432 Group |

| Bax/Bcl-2 Ratio | Increased | Reduced |

| Cleaved Caspase-3 Expression | Increased | Suppressed |

Neuropharmacological and Behavioral Research in Animal Models

Attenuation of Nicotine (B1678760) Withdrawal Syndrome

Studies in animal models have shown that Ro 32-0432 can effectively attenuate the signs of nicotine withdrawal. nih.govresearchgate.net In a mouse model of mecamylamine-precipitated nicotine withdrawal, Ro 32-0432 was found to dose-dependently reduce the severity of withdrawal symptoms. nih.govresearchgate.net

The proposed mechanism for this effect involves the inhibition of G protein-coupled receptor kinase 5 (GRK5). nih.govresearchgate.net GRK5 is believed to be involved in the signal transduction pathways that contribute to the development of nicotine dependence and the manifestation of withdrawal signs. By inhibiting GRK5, Ro 32-0432 is thought to attenuate the propagation of nicotine dependence and consequently reduce the severity of the withdrawal syndrome. nih.govresearchgate.net

Table 4: Effect of Ro 32-0432 on Nicotine Withdrawal in Mice

| Withdrawal Measure | Mecamylamine-Treated (Control) | Mecamylamine + Ro 32-0432 |

| Composite Withdrawal Severity Score | High | Dose-dependently attenuated |

| Jumping Frequency | Increased | Attenuated |

| Nicotine-Induced Hyperalgesia | Present | Attenuated |

| Withdrawal-Related Anxiety | Present | Attenuated |

Modulation of Alcohol Dependence-Related Neuroadaptations in Specific Brain Regions

Research indicates that Ro 32-0432 can modulate neuroadaptations in specific brain regions associated with alcohol dependence. nih.gov In studies focusing on the central nucleus of the amygdala (CeA), a brain region critical in alcohol dependence, Ro 32-0432 has been used to investigate the role of Protein Kinase C (PKC) in alcohol's effects. nih.gov

In naive rats, the enhancement of action potential-dependent spontaneous inhibitory postsynaptic currents (sIPSCs) by alcohol was not affected by a PKC antagonist. nih.gov However, in rats that had undergone chronic intermittent ethanol (B145695) (CIE) exposure, a model of alcohol dependence, the alcohol-induced enhancement of sIPSC frequencies was prevented by the PKC antagonist Ro 32-0432. nih.gov This suggests that chronic alcohol exposure leads to neuroadaptations that make GABA release in the CeA dependent on PKC signaling. nih.gov

These findings highlight a shift in the underlying mechanisms of alcohol's effects in a state of dependence, with PKC becoming a key mediator. The ability of Ro 32-0432 to block these effects in alcohol-dependent models points to its potential in targeting the neurobiological underpinnings of alcohol use disorder. nih.gov

Table 5: Ro 32-0432's Effect on Alcohol-Enhanced sIPSC Frequencies in the CeA

| Animal Model | Effect of Alcohol on sIPSC Frequency | Effect of Ro 32-0432 on Alcohol's Action |

| Naïve Rats | Enhancement | Unaffected |

| Chronic Intermittent Ethanol (CIE) Rats | Enhancement | Prevented |

Neuroprotective Effects in Ischemic Stroke Models

Ro 32-0432 has shown neuroprotective effects in animal models of ischemic stroke. ncats.io Treatment with Ro 32-0432 in rats subjected to ischemic stroke resulted in a decrease in the ischemic infarction area and a reduction in neurological symptoms. ncats.io

The neuroprotective action of Ro 32-0432 is also associated with the downregulation of the endothelin B receptor, which is typically upregulated following an ischemic event. ncats.io While the precise mechanisms are still under investigation, the inhibition of Protein Kinase C (PKC) by Ro 32-0432 appears to play a crucial role in these protective effects. Overactivation of certain signaling pathways, such as the ROCK pathway, during cerebral ischemia contributes to the worsening of the injury, and inhibitors of these pathways have been shown to reduce infarct size and improve neurological deficits. nih.gov The therapeutic potential of targeting these pathways, in which PKC is involved, is an active area of research in the context of stroke. nih.gov

Table 6: Neuroprotective Outcomes of Ro 32-0432 in a Rat Ischemic Stroke Model

| Outcome Measure | Ischemic Stroke Control Group | Ischemic Stroke + Ro 32-0432 Group |

| Ischemic Infarction Area | Large | Decreased |

| Neurological Symptoms | Severe | Reduced |

| Endothelin B Receptor Upregulation | Present | Reduced |

Analgesic and Opioid Tolerance Reversal Studies

The development of tolerance, a state of reduced responsiveness to a drug's effects with repeated administration, is a significant limitation in the long-term clinical use of opioid analgesics. Research into the molecular mechanisms underlying opioid tolerance has identified key signaling pathways that can be targeted to potentially reverse or prevent this phenomenon. One such target is protein kinase C (PKC), a family of enzymes involved in various cellular signaling cascades. The compound this compound, a known PKC inhibitor, has been investigated for its potential to modulate opioid tolerance. tocris.commedchemexpress.comsigmaaldrich.com

Differential Effects on Tolerance Induced by Opioid Agonists of Varying Efficacy

Preclinical research indicates that the mechanisms underlying tolerance can differ depending on the specific opioid agonist used. Studies have explored how this compound differentially affects tolerance induced by opioid agonists with varying efficacies, such as the high-efficacy agonist [D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin (DAMGO) and the moderate-efficacy agonists morphine and fentanyl. nih.govnih.gov

Research in mouse models has shown that tolerance to the antinociceptive effects of the low- and moderate-efficacy μ-opioid receptor agonists, meperidine, morphine, and fentanyl, is reversed by a PKC inhibitor. nih.gov However, tolerance to the high-efficacy agonist DAMGO was not reversed by PKC inhibition. nih.gov Conversely, G protein-coupled receptor kinase (GRK) inhibitors were found to reverse tolerance to DAMGO but not to meperidine, morphine, or fentanyl. nih.govresearchgate.net

Specifically, in vivo studies demonstrated that Ro 32-0432, which acts as a GRK inhibitor (inhibiting GRKs 2, 3, and 5), did not reverse the antinociceptive tolerance in mice that had been repeatedly administered morphine. nih.gov The dose-response curve for morphine in morphine-tolerant mice treated with Ro 32-0432 was not significantly different from that of morphine-tolerant mice who received a vehicle. nih.gov Similarly, Ro 32-0432 did not reverse tolerance to fentanyl. nih.govnih.gov

In contrast, Ro 32-0432 did reverse the tolerance that developed in response to intracerebroventricular administration of DAMGO. nih.govnih.gov These findings suggest that the development of tolerance to lower-efficacy opioids like morphine and fentanyl is dependent on PKC, while tolerance to high-efficacy agonists like DAMGO is dependent on GRKs. nih.gov

Further in vitro studies using whole-cell patch-clamp recordings from mouse locus coeruleus neurons corroborated these findings. The GRK inhibitor Ro 32-0432 was shown to reduce the desensitization of μ-opioid receptors induced by DAMGO, whereas a PKC inhibitor did not have this effect. nih.govresearchgate.net

The following table summarizes the effects of Ro 32-0432 on the antinociceptive effective dose 50 (ED50) in opioid-tolerant mice, illustrating the differential impact based on the opioid agonist used to induce tolerance.

| Opioid Agonist | Treatment Group | Antinociceptive ED50 (95% CL) | Reversal of Tolerance by Ro 32-0432 |

| Morphine | Morphine-tolerant + Vehicle | Data not explicitly provided in numerical form, but stated as tolerant. | No |

| Morphine-tolerant + Ro 32-0432 | Not significantly different from vehicle group. nih.gov | No | |

| Fentanyl | Fentanyl-tolerant + Vehicle | Data not explicitly provided in numerical form, but stated as tolerant. | No |

| Fentanyl-tolerant + Ro 32-0432 | Not reversed. nih.govnih.gov | No | |

| DAMGO | DAMGO-tolerant + Vehicle | Data not explicitly provided in numerical form, but stated as tolerant. | Yes |

| DAMGO-tolerant + Ro 32-0432 | Tolerance was reversed. nih.govnih.gov | Yes |

This table is based on qualitative findings from the referenced studies. Specific ED50 values were not consistently provided across all treatment groups in the source material.

These differential effects highlight the complexity of the molecular mechanisms underlying opioid tolerance and suggest that the efficacy of the opioid agonist plays a crucial role in determining the signaling pathways involved. nih.govnih.gov The research indicates that while Ro 32-0432 may not be effective in reversing tolerance to commonly used clinical opioids like morphine and fentanyl, its activity as a GRK inhibitor demonstrates a potential therapeutic strategy for modulating tolerance to high-efficacy opioid agonists. nih.gov

Structure Activity Relationships and Chemical Analogue Research

Classification as a Bisindolylmaleimide XI Hydrochloride Derivative

Ro 32-0432 hydrochloride is chemically classified as a bisindolylmaleimide. caymanchem.comsigmaaldrich.comsigmaaldrich.com Specifically, it is identified as Bisindolylmaleimide XI hydrochloride. caymanchem.commedchemexpress.com The core structure of these compounds features two indole (B1671886) rings linked to a maleimide (B117702) group, which is a structural motif that competes with ATP for the kinase catalytic domain. nih.govpsu.eduscispace.com The systematic chemical name for Ro 32-0432 is 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride. tocris.com This structure includes the characteristic bisindolylmaleimide core, with one indole ring being part of a more complex, conformationally restricted tetrahydropyrido[1,2-a]indole system that bears a cationic side-chain. scispace.com

Comparative Analysis with Related Bisindolylmaleimide PKC Inhibitors (e.g., Ro 31-8220)

Ro 32-0432 is often compared with its structural analogue, Ro 31-8220, another potent bisindolylmaleimide PKC inhibitor. nih.gov Both compounds were developed as selective, ATP-competitive inhibitors of PKC and exhibit potent inhibition of the conventional PKC isoforms (α, β, γ). nih.govscispace.com

A key distinction between the two lies in their selectivity profile, particularly concerning the novel PKC isoform, PKCε. nih.gov Ro 32-0432 demonstrates significantly less potency against PKCε compared to Ro 31-8220. This difference grants Ro 32-0432 a higher degree of selectivity for conventional PKC isoforms over PKCε. nih.govscispace.com While both compounds show a preference for PKCα, the selectivity of Ro 32-0432 is more pronounced due to its diminished activity against PKCε. nih.gov

| Compound | PKCα | PKCβI | PKCβII | PKCγ | PKCε |

| Ro 32-0432 | 9 nM | 28 nM | 31 nM | 37 nM | 108 nM |

| Ro 31-8220 | 5-37 nM (range) | 5-37 nM (range) | 5-37 nM (range) | 5-37 nM (range) | 24 nM |

| Data sourced from multiple references. medchemexpress.comnih.govrndsystems.com |

In kinase selectivity screens, Ro 31-8220 has been shown to inhibit a broader range of other kinases compared to Ro 32-0432, suggesting it may be more promiscuous. nih.gov However, it is noteworthy that Ro 32-0432 was identified as one of only two inhibitors in a large screen that could substantially inhibit PKCζ. nih.gov

Insights into Structural Determinants of Kinase Selectivity and Potency

The potency and selectivity of bisindolylmaleimide inhibitors like Ro 32-0432 are dictated by specific structural features. The development of this class of compounds evolved from simple bisindolylmaleimides, which were less potent. scispace.com

A critical advancement was the incorporation of a side-chain bearing a cationic substituent, designed through molecular modeling to interact with a putative cation-binding site on the kinase enzyme. scispace.com This addition, seen in both Ro 31-8220 and Ro 32-0432, dramatically improved inhibitory potency. scispace.com

The primary structural determinant for the distinct selectivity profile of Ro 32-0432 is its conformationally restricted side-chain. scispace.com Unlike the more flexible alkyl side-chain of Ro 31-8220, the rigid tetrahydropyrido[1,2-a]indole ring system of Ro 32-0432 constrains the position of the dimethylamino group. scispace.com This specific conformation is less favorable for binding to the PKCε isoenzyme, resulting in a higher IC50 value. scispace.com This structural feature is directly responsible for Ro 32-0432's approximately 10-fold selectivity for PKCα over PKCε. caymanchem.comsigmaaldrich.comscispace.com

| Compound | Key Structural Feature | Impact on Selectivity |

| Ro 32-0432 | Conformationally restricted cationic side-chain | High selectivity for conventional PKCs over PKCε. scispace.com |

| Ro 31-8220 | Flexible cationic side-chain | Potent inhibitor of both conventional and novel (PKCε) isoforms. nih.govscispace.com |

Synthetic Approaches for Novel Ro 32-0432 Analogues and Their Biological Evaluation

Research into novel analogues in the bisindolylmaleimide class has focused on modifying the core structure to enhance potency and modulate kinase selectivity. The synthetic strategy that led to Ro 32-0432 involved the rational design of substituents on the bisindolylmaleimide scaffold. scispace.com

The general approach for creating novel analogues involves:

Modification of the Side-Chain: Altering the length, flexibility, and conformational freedom of the cationic side-chain can fine-tune the inhibitor's affinity for different kinase isoenzymes. As demonstrated by the comparison between Ro 31-8220 and Ro 32-0432, restricting the conformation of this side-chain is a viable strategy for achieving isoenzyme selectivity. scispace.com

Alteration of the Core Structure: Other synthetic strategies have explored replacing one of the indole rings with a different heterocycle, such as an aniline (B41778) group, to create anilino-monoindolylmaleimides. nih.gov This approach has yielded inhibitors with selectivity for PKCβ over other isoforms. nih.gov

The biological evaluation of these novel analogues is a critical step. It typically involves screening the compounds against a panel of purified PKC isoenzymes to determine their half-maximal inhibitory concentrations (IC50). scispace.com Further evaluation often includes broader kinase profiling to assess selectivity against other protein kinase families and cell-based assays to confirm their activity in a biological context. nih.govCurrent time information in Washington, DC, US.

Research Methodologies Utilized in Studies of Ro 32 0432 Hydrochloride

In Vitro Enzyme Activity Assays (e.g., IC50 determinations, ATP competition assays)

The primary mechanism of Ro 32-0432 is the inhibition of Protein Kinase C (PKC). Its potency and selectivity have been extensively characterized using in vitro enzyme activity assays. These assays are fundamental in determining the concentration of the inhibitor required to reduce enzyme activity by half, known as the IC50 value. Ro 32-0432 has demonstrated a degree of selectivity for conventional PKC isoforms (α, β, γ) over novel and atypical isoforms. tocris.comscispace.com

Studies have shown that Ro 32-0432 is an ATP-competitive inhibitor of PKC, meaning it binds to the ATP-binding site on the kinase, preventing the phosphorylation of substrate proteins. scispace.commedchemexpress.com The IC50 values are therefore dependent on the concentration of ATP used in the assay. nih.gov In contrast, while Ro 32-0432 also inhibits G protein-coupled receptor kinase 5 (GRK5), it does so in a manner that is not competitive with ATP. researchgate.net

| Target Enzyme | Reported IC50 (nM) | Reference |

|---|---|---|

| PKCα | 9 | tocris.comhellobio.comhellobio.com |

| PKCβI | 28 | tocris.commedchemexpress.comhellobio.com |

| PKCβII | 31 | tocris.comhellobio.comhellobio.com |

| PKCγ | 37 | tocris.comhellobio.comhellobio.com |

| PKCε | 108 | tocris.commedchemexpress.comhellobio.com |

| Rat Brain PKC (mixed) | ~20-21 | nih.govhellobio.comhellobio.com |

| GRK5 | 3-4 µM | researchgate.net |

Cell Culture Models for Functional and Signaling Pathway Analysis

Ro 32-0432 has been widely applied in various cell culture models to investigate its effects on cellular functions and signaling pathways. These models provide a controlled environment to dissect the role of PKC in specific biological processes.

T-Cell Activation: In peripheral human T-cells, Ro 32-0432 was shown to inhibit interleukin-2 (B1167480) (IL-2) secretion and IL-2 receptor expression, which are critical steps in T-cell activation and proliferation. hellobio.comnih.gov

Cardiac Myocytes: In cultured neonatal rat cardiomyocytes, Ro 32-0432 was used to demonstrate that inhibition of conventional PKC isoforms could augment cardiac contractility. ahajournals.org Patch-clamp techniques in these cells showed that PKC regulation is involved in the expression and function of T-type Ca2+ channels. mdpi.com

Cancer Cell Lines: In human colon cancer cell lines like COLO205, Ro 32-0432 was able to reverse the growth-inhibitory effects of other compounds, suggesting a complex role for PKC in cancer cell proliferation. tandfonline.com In gastric cancer cells (AGSGR), the compound blocked gastrin-induced overexpression of miR-222, implicating the PKC pathway in microRNA regulation. oncotarget.com

Neuronal and Endothelial Cells: In brain neurons, Ro 32-0432 was used to confirm that PKCε activation is involved in the stability of neprilysin mRNA, a key enzyme in degrading amyloid-β peptides. plos.org Studies using human pulmonary artery endothelial cells (HPAECs) employed Ro 32-0432 to show PKC's role in modulating endothelial hyperpermeability. researchgate.net

Melanogenesis: In human melanocytes, Ro 32-0432 completely attenuated angiotensin II-induced increases in melanin (B1238610) content and tyrosinase activity, demonstrating that this process is mediated through the PKC pathway. nih.gov

Molecular Biology Techniques

To understand the downstream effects of Ro 32-0432 at a molecular level, a variety of techniques are employed to analyze changes in protein phosphorylation, gene expression, and the specific roles of target proteins.

Western Blotting for Protein Phosphorylation: Western blotting is a key technique used to measure the phosphorylation status of PKC substrates. A major substrate, myristoylated alanine-rich C-kinase substrate (MARCKS), is often used as a biomarker for PKC activity in cells and tissues. ahajournals.orgsemanticscholar.orgresearchgate.net Treatment with Ro 32-0432 has been shown to significantly inhibit the phosphorylation of MARCKS in models of experimental autoimmune myocarditis (EAM). semanticscholar.orgresearchgate.net Similarly, it was used to study the phosphorylation of Connexin 43 (Cx43) in cardiac tissue and ERM proteins (ezrin, radixin, and moesin) in endothelial cells. researchgate.netnih.gov

RT-qPCR for Gene Expression: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify changes in messenger RNA (mRNA) levels following treatment with Ro 32-0432. In a rat model of EAM, this technique revealed that Ro 32-0432 treatment reduced the mRNA expression of heart failure biomarkers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). nih.govoncotarget.com It also decreased the expression of pro-apoptotic gene Bax while having little effect on the anti-apoptotic gene Bcl-2, thereby altering the Bax/Bcl-2 ratio. researchgate.netnih.gov Furthermore, Ro 32-0432 was found to suppress the expression of pro-inflammatory cytokines, including IL-1β and IL-17. nih.govoncotarget.com In other models, it was used to measure mRNA levels of tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF) in melanocytes. nih.gov

siRNA Transfection for Gene Silencing: Small interfering RNA (siRNA) is used to knock down the expression of specific proteins to confirm their role in a signaling pathway. This technique has been used in conjunction with Ro 32-0432 to provide more definitive evidence of PKC's role. For example, in a study on radiosensitizers, A549 cells were transfected with siRNA against PKCα. aacrjournals.org The results, when compared with the effects of the PKCα-specific inhibitor Ro 32-0432, helped to confirm that PKCα was the relevant target. aacrjournals.org Another study used HuD siRNA in combination with Ro 32-0432 to demonstrate that the PKCε-HuD pathway is crucial for stabilizing neprilysin mRNA. plos.org

Histological and Immunostaining Methods in Tissue Analysis

To assess the effects of Ro 32-0432 on tissue architecture and protein localization, histological and immunostaining techniques are indispensable.

Histological Staining: In a rat model of EAM, heart tissue sections were stained with Masson's trichrome to assess cardiac fibrosis. nih.govoncotarget.com The results showed that cardiac fibrosis was significantly increased in the EAM rats and that this effect was reduced by treatment with Ro 32-0432. nih.govoncotarget.com Hematoxylin and eosin (B541160) (H&E) staining has also been used to examine general tissue morphology and inflammation in models of nephritis and pancreatitis. u-szeged.huresearchgate.net

Immunostaining: Immunofluorescence and immunohistochemistry are used to visualize the expression and localization of specific proteins within tissues. In the EAM model, immunofluorescence staining revealed that Ro 32-0432 treatment inhibited the upregulation of vimentin (B1176767) and collagen type I, both markers of fibroblast proliferation and fibrosis. nih.govoncotarget.com In the same model, immunohistochemical analysis was used to show that Ro 32-0432 could prevent the hyperphosphorylation and lateralization of the gap junction protein Connexin 43 in cardiac ventricles. nih.gov

Established Animal Models and Behavioral Assessments

To evaluate the in vivo efficacy and physiological effects of Ro 32-0432, various animal models of human diseases are utilized.

Inflammatory and Autoimmune Models: Ro 32-0432 has been shown to be orally active and effective in rat models of inflammation, such as phorbol (B1677699) ester-induced edema and adjuvant-induced arthritis. medchemexpress.comnih.gov Its efficacy in a model of experimental autoimmune myocarditis (EAM) in Lewis rats further supports its potential in treating autoimmune conditions. nih.govnih.gov

Nicotine (B1678760) Withdrawal Model: In a mouse model, Ro 32-0432 was investigated for its effect on nicotine dependence and withdrawal. researchgate.net Behavioral assessments, including a composite withdrawal severity score and jumping frequency, were used to quantify the effects of the compound. researchgate.netresearchgate.net The study found that Ro 32-0432 dose-dependently attenuated the signs of mecamylamine-precipitated nicotine withdrawal. researchgate.net

Pain and Analgesia Models: The role of PKC in opioid signaling was studied in rats by microinjecting Ro 32-0432 into the periaqueductal gray (PAG) region of the brain. plos.org The hot plate test was used as a behavioral assessment for antinociception, demonstrating that PKC inhibition enhanced the antinociceptive effect of morphine. plos.org

Heart Failure Models: The therapeutic potential of Ro 32-0432 in heart failure has been assessed in mice. ahajournals.org Short-term infusion of the compound was shown to significantly augment cardiac contractility in wild-type mice. ahajournals.org

Electrophysiological Techniques (e.g., Patch-Clamp Recording)

Electrophysiological techniques are used to study the electrical properties of cells and the function of ion channels, providing insight into how Ro 32-0432 can modulate cellular excitability.

Cardiomyocyte Studies: Patch-clamp recording has been employed to study action potentials and ion channel currents in neonatal rat ventricular myocytes. mdpi.com These experiments have helped to elucidate the role of PKC in regulating the expression and function of Cav3.2 T-type Ca2+ channels during cardiomyocyte maturation. mdpi.com

Neuronal Studies: In brain slices from alcohol-dependent rats, patch-clamp recordings from central amygdala neurons were used to investigate synaptic transmission. nih.gov The application of Ro 32-0432 helped to demonstrate that chronic alcohol exposure alters PKC-dependent mechanisms that mediate alcohol's enhancement of GABA release. nih.gov

Quantitative Analysis of Cellular and Tissue Biomarkers

The effects of Ro 32-0432 are often quantified by measuring changes in specific cellular and tissue biomarkers. This approach provides objective data on the compound's biological activity.

Heart Failure and Cardiac Injury Markers: In the EAM rat model, treatment with Ro 32-0432 led to a significant reduction in both the mRNA and serum protein levels of key heart failure biomarkers. nih.govoncotarget.com

Inflammatory Cytokines: The expression of pro-inflammatory cytokines is a critical biomarker in inflammatory and autoimmune diseases. RT-qPCR analysis of heart tissue from EAM rats showed that Ro 32-0432 treatment significantly suppressed the mRNA levels of IL-1β and IL-17. nih.govoncotarget.com

Apoptosis Markers: The anti-apoptotic effect of Ro 32-0432 in the EAM model was quantified by measuring the ratio of Bax to Bcl-2 mRNA and by using Western blotting to measure the levels of cleaved caspase-3, a key executioner of apoptosis. researchgate.netnih.gov

| Biomarker | Method of Analysis | Model | Observed Effect of Ro 32-0432 | Reference |

|---|---|---|---|---|

| ANP (mRNA) | RT-qPCR | EAM Rat Heart | Reduced | nih.govoncotarget.com |

| BNP (mRNA) | RT-qPCR | EAM Rat Heart | Reduced | nih.govoncotarget.com |

| BNP (protein) | Protein Assay (Serum) | EAM Rat Serum | Reduced | nih.govoncotarget.com |

| cTnT (protein) | Protein Assay (Serum) | EAM Rat Serum | Reduced | nih.govoncotarget.com |

| Cleaved Caspase-3 | Western Blot | EAM Rat Heart | Reduced | researchgate.netnih.gov |

| IL-1β & IL-17 (mRNA) | RT-qPCR | EAM Rat Heart | Reduced | nih.govoncotarget.com |

Concluding Perspectives and Future Research Trajectories

Unresolved Questions in Ro 32-0432 Hydrochloride Pharmacology and Kinase Inhibition

Despite its characterization as a selective PKC inhibitor, several questions regarding the pharmacology of this compound persist. The compound displays notable selectivity for conventional PKC isoforms (α, βI, βII, γ) over novel and atypical isoforms. rndsystems.com However, the full extent of its off-target effects, particularly at concentrations used in cellular studies, requires deeper investigation.

A broad kinase screen revealed that at a concentration of 500 nM, Ro 32-0432 substantially inhibits only 13 other kinases out of a panel of 300, making it one of the more selective PKC inhibitors available. nih.gov Nevertheless, these off-target interactions could contribute to its biological effects and warrant further characterization. For instance, Ro 32-0432 has been identified as an inhibitor of G protein-coupled receptor kinase 5 (GRK5), an observation that could be relevant in contexts where both PKC and GRK signaling are intertwined. medchemexpress.com A significant unresolved issue for Ro 32-0432, as with other ATP-competitive inhibitors, is the discrepancy between in vitro IC50 values and its efficacy within a cellular environment, where high intracellular ATP concentrations can reduce inhibitory potency. nih.gov Clarifying its complete kinome profile and understanding its activity in the context of the cellular ATP milieu are crucial for accurately interpreting experimental results.

| PKC Isoform | IC50 / Binding Affinity (nM) |

|---|---|

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| PKCε | 108 |

Data sourced from references rndsystems.commedchemexpress.com. The values represent binding affinities for rat isoforms.

Potential for Further Mechanistic Elucidation of Cellular and Molecular Effects

Ro 32-0432 has been instrumental in implicating PKC in diverse cellular processes, yet the downstream signaling pathways are not fully elucidated in all contexts. In T-cells, the compound inhibits activation by preventing interleukin-2 (B1167480) (IL-2) secretion and IL-2 receptor expression. nih.gov However, the precise downstream targets of PKC that mediate these effects require more detailed mapping.

In cardiac myocytes, Ro 32-0432 enhances contractility, an effect attributed largely to the inhibition of PKCα. nih.govahajournals.org This implicates PKCα in the regulation of Ca2+ handling, but further studies could pinpoint the specific phosphorylation events on calcium-regulating proteins that are altered by the inhibitor. nih.gov More recently, research in breast cancer models showed that PKCα inhibition by Ro 32-0432 leads to the stabilization of PD-L1, a key immune checkpoint protein, thereby promoting immune evasion. nih.gov The molecular mechanism linking PKCα inhibition to reduced PD-L1 degradation is a critical area for future investigation. Similarly, its role in silica-induced activation of MAPK/AP-1 pathways via PKCα and PKCε presents another avenue for deeper mechanistic exploration. physiology.org

Expanding Preclinical Disease Model Applications and Efficacy Validation

The utility of Ro 32-0432 has been demonstrated in several preclinical models, suggesting broader therapeutic potential for PKC inhibitors. It has shown efficacy in animal models of chronic inflammation, such as adjuvant-induced arthritis, by preventing T-cell activation. medchemexpress.comnih.gov In the context of cardiovascular disease, it has been shown to attenuate heart failure and reduce cardiac fibrosis and apoptosis in models of experimental autoimmune myocarditis. nih.govnih.govresearchgate.net

Future research should focus on expanding its application to other disease models where PKC dysregulation is implicated. This could include other autoimmune disorders, different cancer types beyond breast cancer, and neurological conditions. Validating its efficacy in more complex and chronic disease models will be essential. For instance, its anti-inflammatory and anti-apoptotic effects in myocarditis suggest it could be tested in other forms of inflammatory cardiomyopathy or heart injury. nih.govfrontiersin.org

Considerations for Derivative Development and Optimization for Enhanced Specificity

Ro 32-0432 belongs to the bisindolylmaleimide class of kinase inhibitors. medchemexpress.com This scaffold has served as a foundation for the development of other PKC inhibitors, some of which have advanced to clinical trials (e.g., Sotrastaurin, Enzastaurin). nih.gov A key challenge remains in achieving isoform-specific inhibition, especially among the highly homologous conventional PKC isoforms (α, β, γ).

Future medicinal chemistry efforts could focus on developing derivatives of Ro 32-0432 to achieve greater selectivity. By leveraging structural biology insights into the ATP-binding pockets of different PKC isoforms, medicinal chemists could design modifications to the Ro 32-0432 scaffold that exploit subtle differences, leading to compounds with enhanced specificity. Such next-generation inhibitors would be invaluable research tools for dissecting the unique functions of each PKC isoform and could offer therapeutic advantages by minimizing off-target effects.

Integration into Systems Biology and Multi-Omics Research Approaches

To gain a comprehensive understanding of the cellular impact of Ro 32-0432, its use should be integrated into systems biology and multi-omics research. Rather than focusing on a single pathway, these approaches allow for a global view of the changes induced by PKC inhibition.

Phosphoproteomics could be employed to map the full spectrum of phosphorylation changes that occur upon treatment with Ro 32-0432, potentially uncovering novel substrates of PKC and identifying off-target kinase effects. Transcriptomics and proteomics would reveal the broader consequences of PKC inhibition on gene and protein expression, offering insights into the adaptive responses of cells. Integrating these multi-omics datasets with computational modeling could help construct a more complete picture of the PKC signaling network and predict the systemic effects of its inhibition, ultimately guiding the development of more effective and targeted therapeutic strategies.

Q & A

Q. How should Ro 32-0432 hydrochloride be prepared and handled to ensure solubility and stability in experimental settings?

this compound has limited solubility in DMSO (<4.89 mg/mL). To prepare stock solutions:

- Dissolve the compound at 10 mM (recommended concentration) by heating to 37°C and sonicating for 15–30 minutes.

- Aliquot and store at -20°C (1-month stability) or -80°C (6-month stability) to avoid freeze-thaw degradation.

- For in vitro use, dilute in culture media to working concentrations, ensuring final DMSO ≤0.1% to minimize solvent toxicity .

Q. What experimental controls are critical when testing Ro 32-0432’s PKC inhibition in cellular models?

- Include DMSO vehicle controls at equivalent concentrations (e.g., 0.1% v/v) to account for solvent effects on cell viability or signaling pathways.

- Use positive controls like GF 109203X (a well-characterized PKC inhibitor) to validate assay sensitivity.

- Verify inhibition specificity using kinase profiling assays (e.g., Eurofins KinaseProfiler™) to rule off-target effects on unrelated kinases .

Q. What is the mechanistic basis of Ro 32-0432’s PKC inhibition?

Ro 32-0432 is an ATP-competitive inhibitor that binds to the catalytic domain of PKC isoforms, blocking substrate phosphorylation. Its selectivity varies:

- PKCα: IC₅₀ = 9 nM

- PKCβI: IC₅₀ = 28 nM